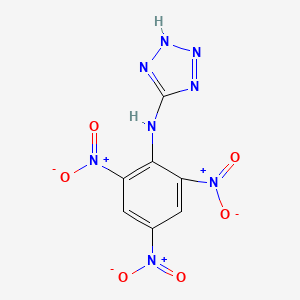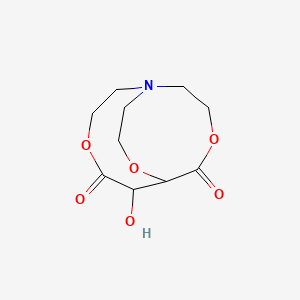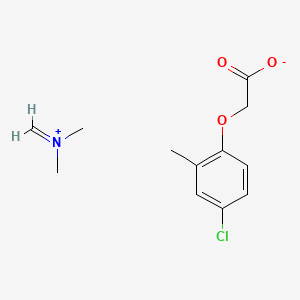
Trimethylammonium 4-chloro-o-tolyloxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethylammonium 4-chloro-o-tolyloxyacetate is a chemical compound with the molecular formula C12H18ClNO3 and a molecular weight of 259.72922 g/mol . This compound is known for its unique structure, which includes a trimethylammonium group and a 4-chloro-o-tolyloxyacetate moiety. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethylammonium 4-chloro-o-tolyloxyacetate typically involves the reaction of 4-chloro-o-tolyloxyacetic acid with trimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as methanol or ethanol and may require heating to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control the reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Trimethylammonium 4-chloro-o-tolyloxyacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Trimethylammonium 4-chloro-o-tolyloxyacetate is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications and its role in drug development.
Mechanism of Action
The mechanism of action of Trimethylammonium 4-chloro-o-tolyloxyacetate involves its interaction with specific molecular targets and pathways. The trimethylammonium group can interact with negatively charged sites on biomolecules, while the 4-chloro-o-tolyloxyacetate moiety may participate in various chemical reactions. These interactions can modulate biological processes and pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- Trimethylammonium 4-chlorophenoxyacetate
- Trimethylammonium 4-chlorobenzoate
- Trimethylammonium 4-chlorobutyrate
Uniqueness
Trimethylammonium 4-chloro-o-tolyloxyacetate is unique due to its specific structure, which combines a trimethylammonium group with a 4-chloro-o-tolyloxyacetate moiety. This unique combination imparts distinct chemical properties and reactivity, making it valuable for various research applications .
Properties
CAS No. |
74592-61-3 |
|---|---|
Molecular Formula |
C12H16ClNO3 |
Molecular Weight |
257.71 g/mol |
IUPAC Name |
2-(4-chloro-2-methylphenoxy)acetate;dimethyl(methylidene)azanium |
InChI |
InChI=1S/C9H9ClO3.C3H8N/c1-6-4-7(10)2-3-8(6)13-5-9(11)12;1-4(2)3/h2-4H,5H2,1H3,(H,11,12);1H2,2-3H3/q;+1/p-1 |
InChI Key |
OPRFSEZILBNGGM-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)[O-].C[N+](=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


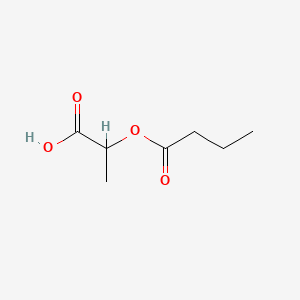
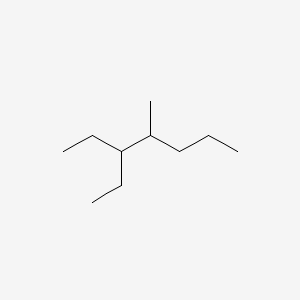
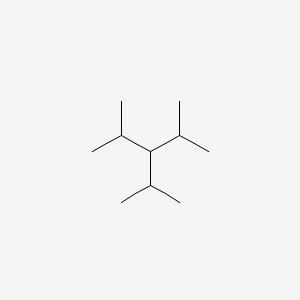


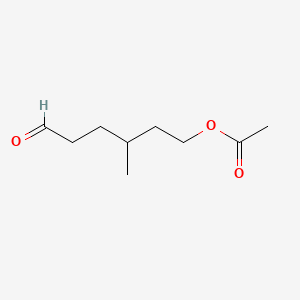
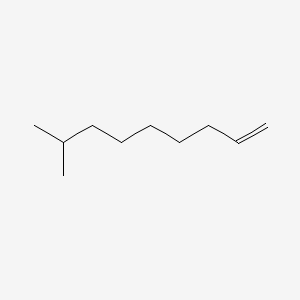
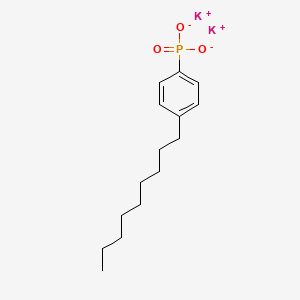
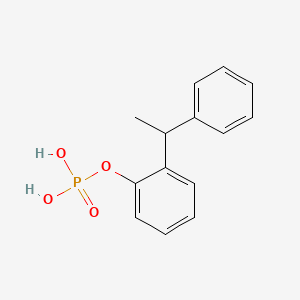
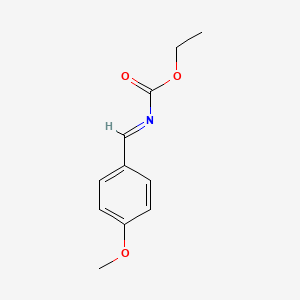
![1-[2-(Dodecyloxy)-2-oxoethyl]-1-methylpiperidin-1-ium chloride](/img/structure/B12654028.png)
